molecular formula C13H17NO4 B12876985 Z-ALA-Oet

Z-ALA-Oet

Cat. No.: B12876985
M. Wt: 251.28 g/mol
InChI Key: LPVIAWIIPLTGFK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-ALA-Oet: , also known as Z-L-alanine ethyl ester, is a synthetic compound derived from alanine, an amino acid. It is commonly used in peptide synthesis and various biochemical applications. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of alanine, with an ethyl ester group at the carboxyl end.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-ALA-Oet typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Z) group, followed by esterification of the carboxyl group with ethanol. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Z-ALA-Oet undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Z-ALA-Oet is widely used in peptide synthesis as a protected amino acid derivative. It serves as a building block for the synthesis of various peptides and proteins .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It is also employed in the development of peptide-based drugs and therapeutic agents .

Medicine: this compound is utilized in the design and synthesis of peptide-based pharmaceuticals. It is used to create peptide drugs with improved stability and bioavailability .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of peptide-based catalysts and biopolymers .

Mechanism of Action

The mechanism of action of Z-ALA-Oet primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino group from unwanted reactions during peptide bond formation. The ethyl ester group can be hydrolyzed to expose the carboxyl group, allowing it to participate in coupling reactions. The compound’s molecular targets include enzymes involved in peptide synthesis and modification .

Comparison with Similar Compounds

Uniqueness: Z-ALA-Oet is unique due to its specific protecting groups, which provide stability and selectivity in peptide synthesis. The Z group offers protection to the amino group, while the ethyl ester group allows for easy hydrolysis and subsequent coupling reactions. This combination makes this compound a valuable tool in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl (2S)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C13H17NO4/c1-3-17-12(15)10(2)14-13(16)18-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)/t10-/m0/s1

InChI Key

LPVIAWIIPLTGFK-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.